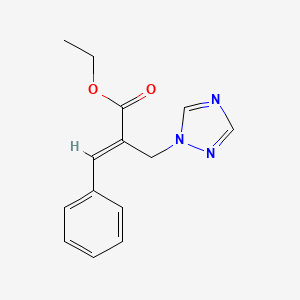
(E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate typically involves the reaction of ethyl 3-phenylacrylate with 1H-1,2,4-triazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
(E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of antifungal, antibacterial, and anticancer agents due to its ability to interact with biological targets.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide.
Material Sciences: It is investigated for its properties as a photostabilizer and corrosion inhibitor.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring facilitates binding to these targets through hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
Fluconazole: An antifungal agent.
Anastrozole: An anticancer drug.
Ribavirin: An antiviral medication.
Uniqueness
What sets (E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate apart is its unique combination of the triazole ring with the phenylacrylate moiety, which may confer distinct biological activities and chemical properties .
Properties
CAS No. |
1082208-29-4 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
ethyl (E)-3-phenyl-2-(1,2,4-triazol-1-ylmethyl)prop-2-enoate |
InChI |
InChI=1S/C14H15N3O2/c1-2-19-14(18)13(9-17-11-15-10-16-17)8-12-6-4-3-5-7-12/h3-8,10-11H,2,9H2,1H3/b13-8+ |
InChI Key |
KXVXNZAMUKSSNP-MDWZMJQESA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1)/CN2C=NC=N2 |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)CN2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13957984.png)

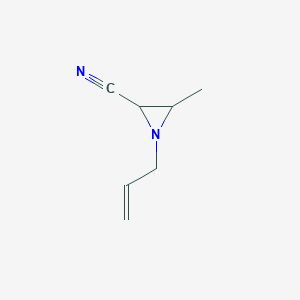
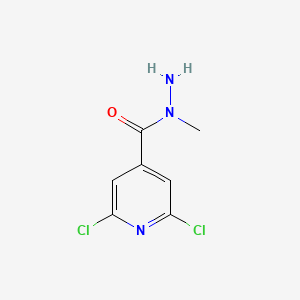
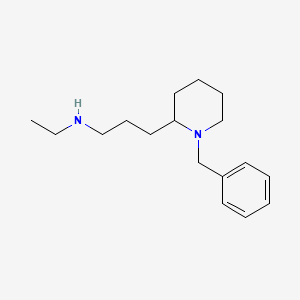
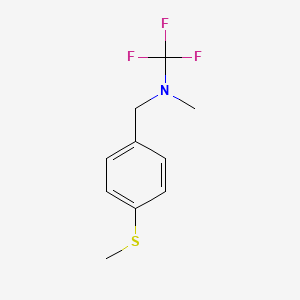
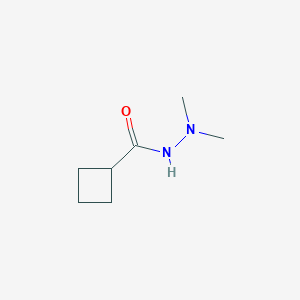
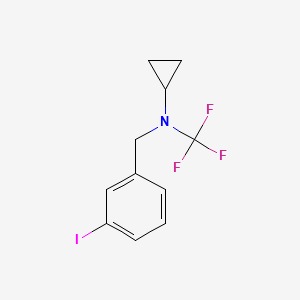
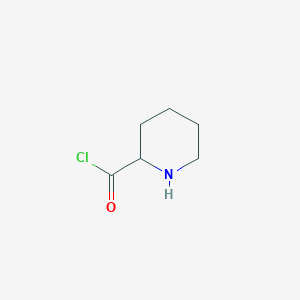
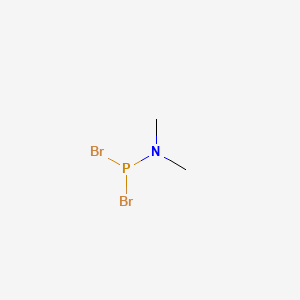
![2-Methyl-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B13958028.png)


